Rimsulfuron

描述

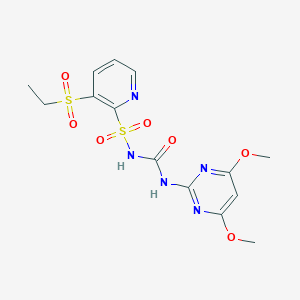

嘧草硫醚是一种磺酰脲类除草剂,主要用于防治各种一年生和多年生阔叶杂草和禾本科杂草。 它是由杜邦公司在20世纪80年代中期开发的,并于1991年在欧洲、1994年在美国和1997年在中国上市 。其化学名为 N-((4,6-二甲氧基-2-嘧啶基)氨基羰基)-3-(乙基磺酰基)-2-吡啶磺酰胺。

准备方法

合成路线和反应条件: 嘧草硫醚是通过多步合成过程合成的,该过程涉及 4,6-二甲氧基-2-嘧啶胺与乙基磺酰氯反应生成中间体,然后与 3-(乙基磺酰基)-2-吡啶磺酰胺反应。 最终产品通过纯化和结晶过程获得 。

工业生产方法: 嘧草硫醚的工业生产涉及使用与实验室合成类似的反应条件的大规模合成,但针对更高的产率和纯度进行了优化。 该过程包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 。

反应类型:

氧化: 嘧草硫醚会发生氧化反应,特别是在土壤中,导致形成各种代谢物。

水解: 它可以在酸性或碱性条件下水解,导致磺酰脲键断裂。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

水解剂: 盐酸、氢氧化钠。

光降解条件: 暴露在紫外线下或阳光下。

主要形成的产物:

氧化产物: 各种磺酰脲代谢物。

水解产物: 磺酰脲键的分解产物。

光降解产物: 紫外线下形成的多种降解产物.

4. 科研应用

嘧草硫醚在科学研究中具有广泛的应用:

科学研究应用

Crop Protection

Rimsulfuron is predominantly used in:

- Tomatoes : Studies have shown that this compound can effectively control parasitic weeds like dodder (Cuscuta spp.) when applied at specific growth stages of tomato plants. In trials, a split application resulted in up to 100% control of dodder with minimal adverse effects on tomato yield .

- Potatoes : Research indicates that this compound combined with metribuzin can achieve over 90% control of common sunflower and lambsquarters without negatively impacting potato yield. The use of adjuvants further enhances the efficacy of these herbicides .

- Sugar Beets : However, this compound residues in soil have been shown to negatively affect sugar beet biomass, indicating the need for careful management of application rates and timing .

Vegetation Management

This compound is also employed in non-crop areas for vegetation control, particularly along rights-of-way and in recreational areas. Its application helps manage invasive species and maintain ecological balance .

Ecological Risk Assessment

An ecological risk assessment conducted by the Bureau of Land Management (BLM) evaluated the potential risks associated with this compound applications. The assessment indicated that while acute risks to non-target aquatic plants were minimal, chronic risks could arise under specific application scenarios, particularly concerning off-site transport through wind erosion and runoff .

Soil Residue Studies

Long-term studies on the leaching behavior of this compound degradation products have shown that these compounds can persist in sandy soils, raising concerns about groundwater contamination and non-target species exposure .

Efficacy Trials in California Tomatoes

In a series of trials conducted in Sacramento County, this compound was applied at varying rates (0.021 to 0.070 kg/ha) to assess its effectiveness against dodder in processing tomatoes. Results indicated significant control levels (95-100%) at appropriate application timings .

| Application Rate (kg/ha) | Control Level (%) |

|---|---|

| 0.021 | 95 |

| 0.035 | 100 |

| 0.070 | 100 |

Potato Production Studies

Research from North Dakota State University evaluated the combination of this compound and metribuzin on potato crops under various conditions, demonstrating effective weed control without compromising yield when used with fungicides .

Conclusion and Future Directions

This compound continues to be a critical tool in agricultural weed management due to its effectiveness against a range of species and its compatibility with various crops. However, ongoing research is necessary to address environmental concerns related to its residual effects and potential impacts on non-target organisms.

Future studies should focus on:

- Long-term ecological impacts of this compound residues.

- Optimal application strategies that minimize environmental risks while maximizing crop protection.

- Development of integrated weed management practices that combine chemical and non-chemical methods for sustainable agriculture.

By addressing these areas, the agricultural community can enhance the sustainable use of this compound while safeguarding ecological health.

作用机制

嘧草硫醚通过抑制乙酰乳酸合成酶 (ALS) 酶(也称为乙酰羟基酸合成酶 (AHAS))发挥其除草作用。这种酶对于植物中支链氨基酸(缬氨酸、亮氨酸和异亮氨酸)的生物合成至关重要。 ALS 抑制会导致有毒中间体的积累,最终导致植物死亡 。 涉及的分子靶点和途径包括嘧草硫醚与 ALS 酶的结合,阻止其正常功能并破坏氨基酸合成 。

相似化合物的比较

嘧草硫醚属于磺酰脲类除草剂家族,其中包括其他化合物,例如:

- 烟嘧磺隆

- 甲磺隆

- 氯嘧磺隆

- 甲嘧磺隆

嘧草硫醚的独特之处:

- 广谱除草作用: 嘧草硫醚对各种杂草种类有效,包括一年生和多年生阔叶杂草和禾本科杂草 .

- 低施用量: 它在低施用量下非常有效,减少了所需的化学物质数量并最大程度地减少了对环境的影响 .

- 快速降解: 嘧草硫醚在土壤和水中降解速度相对较快,降低了长期环境污染的风险 .

总之,嘧草硫醚是一种用途广泛且有效的除草剂,在农业和环境研究中具有重要应用。其独特的特性和作用机制使其成为杂草管理和科学研究的宝贵工具。

生物活性

Rimsulfuron is a sulfonylurea herbicide widely used in agricultural practices for the control of various annual and perennial weeds. Its primary mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. This article explores the biological activity of this compound, focusing on its effects on target and non-target organisms, its ecological risks, and relevant case studies.

This compound exerts its herbicidal effects by blocking the synthesis of isoleucine, leucine, and valine. This inhibition leads to:

- Growth cessation : Treated plants exhibit rapid growth inhibition.

- Visual symptoms : Chlorosis (yellowing), necrosis (death of plant tissue), and leaf malformation are common indicators of this compound activity .

Acute and Chronic Toxicity

- Mammals : this compound has low acute toxicity via oral, dermal, and inhalation routes. No significant acute risks were observed in mammals; however, chronic exposure may lead to adverse effects on liver and body weight .

- Aquatic Organisms : this compound is highly toxic to aquatic plants, with adverse effects noted at concentrations as low as 0.012 parts per million (ppm) for macrophytes. Freshwater algae show more tolerance compared to macrophytes .

- Non-target Terrestrial Plants : Non-target plants are particularly sensitive, with negative impacts observed at concentrations as low as 0.00012 lb. a.i./ac .

Ecological Risk Assessment

The ecological risk assessment (ERA) conducted by the United States Environmental Protection Agency (USEPA) indicates that this compound poses potential risks under specific exposure scenarios:

- Direct Spray : Risks to terrestrial and aquatic non-target plants were predicted under direct application scenarios.

- Off-site Drift : Potential risks from off-site drift were identified for non-target terrestrial and aquatic plants but not for fish or aquatic invertebrates .

Efficacy in Crop Production

A study evaluated the efficacy of this compound in combination with metribuzin in potato production:

- Weed Control : Combinations of metribuzin (420 g ha^-1) and this compound (26 g ha^-1) achieved over 91% control of common sunflower and common lambsquarters.

- Yield Impact : The inclusion of fungicides did not negatively impact yield while effectively reducing weed populations .

Long-term Exposure Studies

Long-term dietary exposure studies have documented chronic effects on mammals, particularly regarding liver function. The no-observed-adverse-effect level (NOAEL) was determined to be 1.6 mg/kg body weight based on liver weight changes observed in chronic studies .

Data Summary Table

| Parameter | Findings |

|---|---|

| Mode of Action | Inhibition of acetolactate synthase (ALS) |

| Acute Toxicity (Mammals) | Low toxicity via oral, dermal, inhalation routes |

| Chronic Effects (Mammals) | Liver weight changes; NOAEL = 1.6 mg/kg |

| Toxicity to Aquatic Plants | Highly toxic; adverse effects at 0.012 ppm |

| Non-target Plant Sensitivity | Highly susceptible; effects at 0.00012 lb. a.i./ac |

| Weed Control Efficacy | >91% control with metribuzin + this compound |

化学反应分析

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Triethylamine |

| Temperature | 25°C |

| Reaction Time | 2.5 hours |

| Yield | 20.82 kg crude product |

Post-reaction purification uses sequential solvent treatments (carbon tetrachloride, toluene, methyl tert-butyl ether) to achieve >98% purity .

Hydrolysis Reactions

This compound undergoes pH-dependent hydrolysis, with degradation rates influenced by aqueous conditions:

Hydrolysis Half-Lives :

| pH | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 5 | 4.7 days | Cleavage of sulfonylurea bridge |

| 7 | 7.3 days | Slow decomposition |

| 9 | 4.2 hours | Rapid cleavage of urea moiety |

Key Metabolites :

-

N-[(3-Ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-2-pyrimidinamine (neutral/alkaline conditions)

-

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[(3-(ethylsulfonyl)-2-pyridinyl)]urea (acidic conditions)

Photodegradation Reactions

Photolysis significantly contributes to this compound degradation under UV/sunlight exposure:

Photolysis Half-Lives :

| pH | Half-Life (Simulated Sunlight) | Adsorbent Influence |

|---|---|---|

| 5 | 1.1 days | Enhanced degradation on silica |

| 7 | 12.4 days | Reduced reactivity on clay |

| 9 | 12 hours | Minimal adsorption on soil |

Photoproducts :

-

Metabolite #2 : Sulfonamide derivative (major in acidic conditions)

-

Metabolite #3 : Pyrimidinamine derivative (dominant in neutral/alkaline conditions)

Adsorption and Surface Reactivity

This compound’s adsorption on mineral surfaces follows second-order kinetics (Langmuir-Hinshelwood model), with reactivity modulated by substrate properties:

| Adsorbent | Adsorption Capacity | Degradation Rate Constant (k) |

|---|---|---|

| Silica (Aerosil) | High | 0.012 L mmol⁻¹ h⁻¹ |

| Montmorillonite | Moderate | 0.008 L mmol⁻¹ h⁻¹ |

| Forest Soil | Low | 0.005 L mmol⁻¹ h⁻¹ |

Adsorption reduces photolytic efficiency due to competitive retention on mineral surfaces .

Stability in Formulations

Technical-grade this compound (≥960 g/kg purity) remains stable under storage conditions but decomposes at its melting point (172–173°C) .

Critical Stability Factors:

属性

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOUWRMVYJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032642 | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.784 at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

122931-48-0 | |

| Record name | Rimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimsulfuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-178 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rimsulfuron, like other sulfonylurea herbicides, targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ]

A: this compound binds to ALS, inhibiting its activity. This prevents the synthesis of essential branched-chain amino acids, leading to a halt in plant cell division and growth. [] Studies suggest that this compound interferes not only with the synthesis but also with the structural integrity of ALS. []

A: Inhibition of ALS by this compound disrupts protein synthesis and various metabolic processes within the plant, ultimately leading to growth inhibition and plant death. [, ]

ANone: this compound has the molecular formula C12H14N4O7S2 and a molecular weight of 386.4 g/mol.

A: this compound can be tank-mixed with several herbicides for broader weed control, but compatibility can be variable. For instance, it shows good compatibility with metribuzin, primisulfuron, and chlorothalonil, while compatibility with dicamba and copper hydroxide can be antagonistic, reducing its effectiveness. [, , , , ]

A: this compound's efficacy is temperature-dependent, with optimal activity observed at 25-30 °C. Higher temperatures can sometimes lead to increased maize injury by this compound due to higher uptake and translocation. [, ]

A: Rainfastness of this compound can be influenced by the use of adjuvants. While certain adjuvants might enhance rainfastness for some weed species, they might reduce it for others. []

A: this compound's primary degradation pathway in soil involves hydroxylation of the pyrimidine ring, followed by glucose conjugation, resulting in inactive metabolites. [, ] The high-molecular-weight amine metabolite does not accumulate in the soil, minimizing the risk of forming potentially harmful nitroso amino compounds. []

A: Yes, certain weed species like Eastern black nightshade (Solanum ptycanthum) have shown tolerance to this compound. [, ]

A: Alternatives to this compound in potato fields include metribuzin, pendimethalin, prosulfocarb, flufenacet, and sulfosulfuron. These herbicides can be used individually or in combination to target different weed spectrums and manage potential resistance. [, , , ]

A: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound residues in various matrices, including soil and plant tissues. [] Gas Chromatography coupled with Electron Capture Detection (GC-ECD), Flame Photometric Detection (GC-FPD), and Mass Spectrometry (GC-MS) are also employed to analyze this compound and its metabolites in soil samples. [] A quick, easy, cheap, effective, rugged, and safe LC-MS/MS method has also been developed for the simultaneous determination of this compound, haloxyfop-P-methyl, and haloxyfop in tobacco leaf samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。